molecular formula C15H16N4O2S2 B2711659 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396634-93-7

6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2711659
CAS No.: 1396634-93-7
M. Wt: 348.44
InChI Key: QSVBRIXKSQWSEJ-UHFFFAOYSA-N
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Description

6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound. It features a unique structure that combines elements of thiazole and pyrimidine, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c20-12-5-6-16-15-19(12)7-9(8-22-15)13(21)18-14-17-10-3-1-2-4-11(10)23-14/h5-6,9H,1-4,7-8H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVBRIXKSQWSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN4C(=O)C=CN=C4SC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step reactions. One common method involves the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole derivative . This intermediate is then subjected to further reactions to incorporate the pyrimidine ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and thiazine exhibit significant antimicrobial properties. Compounds similar to 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that thiazine derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structural features have been reported to exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific interactions at the molecular level often involve inhibition of key enzymes involved in cancer cell proliferation.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research on related compounds has shown that they can act as inhibitors of neuroinflammation and oxidative stress . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agrochemical Applications

The unique properties of 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide extend to agrochemicals. The compound has potential as a pesticide or fungicide due to its ability to disrupt cellular processes in target organisms. Research indicates that similar thiazole compounds possess herbicidal activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Egile et al. synthesized a series of thiazole derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited up to 16-fold higher potency than standard antibiotics against resistant strains . This highlights the potential of thiazine derivatives in combating antibiotic resistance.

Case Study 2: Cancer Cell Inhibition

Zhan et al. explored the anticancer activity of triazolo-thiazine derivatives in vitro and in vivo. One compound demonstrated significant tumor growth inhibition in xenograft models with IC50 values in the nanomolar range . Such findings suggest that the structural motifs present in 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide could be optimized for enhanced anticancer activity.

Mechanism of Action

The mechanism of action of 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves the inhibition of specific enzymes. It targets tyrosine kinases and Pim-1 kinase, which play crucial roles in cell signaling pathways related to cancer cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide apart from similar compounds is its unique combination of thiazole and pyrimidine rings. This structural feature contributes to its diverse biological activities and makes it a versatile compound for various research applications. Additionally, its ability to inhibit multiple kinases involved in cancer progression highlights its potential as a multi-targeted anticancer agent.

Biological Activity

Overview

The compound 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazine derivatives and incorporates both benzothiazole and pyrimidine structures. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C18H17N3O2S
Molecular Weight 345.41 g/mol
IUPAC Name 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to certain receptors influencing cellular signaling pathways.

Further research is necessary to elucidate the precise mechanisms of action and the molecular targets involved.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide exhibit significant antimicrobial properties. For example:

  • Benzothiazole Derivatives : Compounds with benzothiazole moieties have shown activity against various pathogens including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research has also highlighted the potential antitumor effects of related thiazole derivatives. For instance:

  • Cytotoxicity Studies : Analogous compounds have demonstrated cytotoxic effects on human-derived cancer cell lines in vitro . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of benzothiazole derivatives:

  • Methodology : A series of compounds were synthesized and screened against a panel of bacterial strains.
  • Results : Several derivatives exhibited potent inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Study 2: Antitumor Efficacy

A separate investigation focused on the antitumor properties of thiazole-based compounds:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and renal cancer (A498).
  • Findings : Compounds showed growth inhibition in nanomolar concentrations with IC50 values indicating strong potential as therapeutic agents.

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